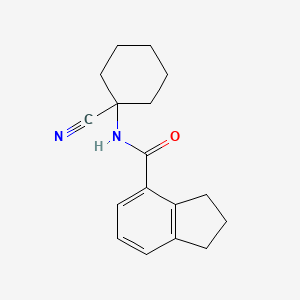
N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide, also known as JNJ-38431055, is a novel compound that has shown significant potential in scientific research. It belongs to the class of indene carboxamides and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide inhibits HDAC6 by binding to its active site, thereby preventing the deacetylation of α-tubulin. This leads to the accumulation of acetylated α-tubulin, which has been shown to promote microtubule stability and cellular transport. The inhibition of HDAC6 by N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide has also been shown to induce autophagy, a cellular process that plays a crucial role in the clearance of damaged proteins and organelles.
Biochemical and Physiological Effects
N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative disorders. Additionally, N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide is its specificity for HDAC6, which makes it a valuable tool for studying the role of HDAC6 in various cellular processes. However, one of the limitations of N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide is its low solubility in water, which can make it difficult to administer in in vivo studies. Additionally, the long-term effects of N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide on cellular processes are still not fully understood, which requires further research.
Direcciones Futuras
N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide has shown significant potential in scientific research, and there are several future directions that can be explored. One potential direction is to study the effects of N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide on other cellular processes, such as DNA repair and epigenetic regulation. Another direction is to investigate the potential of N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide in combination with other drugs for cancer therapy. Additionally, the development of more water-soluble analogs of N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide can improve its in vivo administration and facilitate further research.
Métodos De Síntesis
The synthesis of N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide involves the reaction of 1-cyanocyclohexene with 4-chlorobenzylamine, followed by reduction with sodium borohydride to obtain N-(1-cyanocyclohexyl)-4-chlorobenzylamine. The final step involves the cyclization of the intermediate compound with sodium hydride to obtain N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which plays a crucial role in various cellular processes. HDAC6 inhibition has been linked to the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-12-17(10-2-1-3-11-17)19-16(20)15-9-5-7-13-6-4-8-14(13)15/h5,7,9H,1-4,6,8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHROBAWWLVDXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC=CC3=C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2754758.png)
![8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2754759.png)

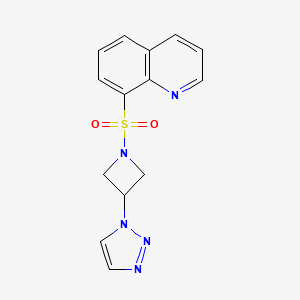
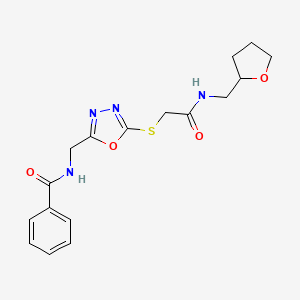
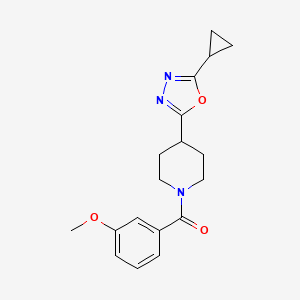
![3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile](/img/structure/B2754767.png)
![4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2754769.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2754770.png)
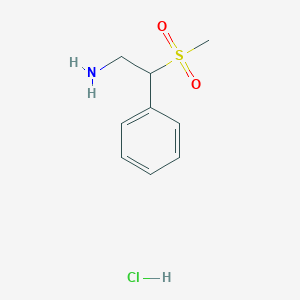

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2754775.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(4-Chlorophenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2754780.png)